1-(2,3-Dichloro-4-fluorophenyl)piperazine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 249.11 g/mol. This compound is classified under piperazine derivatives, specifically featuring dichloro and fluorine substituents on the phenyl ring. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
The synthesis of 1-(2,3-dichloro-4-fluorophenyl)piperazine hydrochloride can be achieved through a cyclization reaction involving 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. The reaction typically occurs under controlled temperatures ranging from 90 to 220 degrees Celsius.
The molecular structure of 1-(2,3-dichloro-4-fluorophenyl)piperazine hydrochloride features a piperazine ring connected to a phenyl group that carries two chlorine atoms and one fluorine atom. The structural formula can be represented as follows:
C1CCN(CC1)C2=C(C(=C(C=C2)Cl)F)Cl
InChI=1S/C10H11Cl2FN2/c11-9-5-8(4-6-10(9)12)14-2-1-3-7-14/h4-6H,1-3,7H2
The compound has a CAS number of 846031-39-8 and is characterized by its distinct halogen substituents which contribute to its chemical reactivity and biological activity .
The compound participates in various chemical reactions typical of piperazine derivatives, including nucleophilic substitutions and coupling reactions. These reactions are essential for modifying its structure to enhance biological activity or to create new derivatives with specific properties.
The mechanism of action involves interactions at the molecular level where 1-(2,3-dichloro-4-fluorophenyl)piperazine hydrochloride may act as an inhibitor or modulator of specific biological targets such as receptors or enzymes.
Research indicates that compounds containing similar piperazine structures exhibit significant activity against various biological pathways, including those involved in neurotransmission and cellular signaling . For example, modifications to the piperazine core can enhance inhibitory effects on certain enzymes, making it a candidate for drug development.
The compound's purity can exceed 95%, making it suitable for various scientific applications .
1-(2,3-Dichloro-4-fluorophenyl)piperazine hydrochloride is primarily utilized in medicinal chemistry for:
Additionally, due to its unique structure, it serves as a valuable intermediate in synthesizing other biologically active compounds . Its ability to interact with different biological targets makes it a subject of interest in drug discovery programs focused on optimizing therapeutic agents.
Nucleophilic aromatic substitution (SNAr) remains the cornerstone synthetic approach for constructing the C–N bond between fluorinated aryl systems and piperazine cores. The electron-deficient nature of 2,3-dichloro-4-fluorobenzene derivatives enables selective displacement of the para-fluorine atom by piperazine nitrogen nucleophiles. The reaction typically employs a 10-20% molar excess of piperazine to drive completion and minimize N,N'-disubstituted byproducts. Critical to this approach is the halogen reactivity gradient, where fluorine (activated by ortho-chloro substituents) demonstrates superior leaving group capability compared to chlorine atoms [3].
Solvent optimization studies reveal that dipolar aprotic solvents (DMF, NMP, DMSO) significantly enhance reaction kinetics by facilitating anion stabilization. When conducted in N-methylpyrrolidone (NMP) at 120°C, SNAr reactions typically achieve >85% conversion within 8 hours. The introduction of alkali metal carbonates (Cs₂CO₃, K₂CO₃) as acid scavengers improves yields to 75-82% by preventing piperazine hydrochloride formation. Notably, the ortho-chloro substituents remain inert under these conditions due to their poor leaving group ability and lack of adjacent activation [3] .
Recent innovations employ microwave dielectric heating to dramatically accelerate SNAr kinetics. Under optimized MW conditions (150°C, 150W), reaction times reduce from several hours to 15-25 minutes while maintaining yields of 70-78%. This technique proves particularly valuable when handling thermally sensitive aryl fluorides or avoiding decomposition of complex piperazine intermediates [8].
Table 1: Optimization Parameters for SNAr Synthesis
Parameter | Standard Conditions | Optimized Conditions | Effect on Yield |
---|---|---|---|
Solvent | Toluene | NMP | 45% → 82% |
Base | Triethylamine | Cs₂CO₃ | 58% → 85% |
Temperature | 80°C | 120°C | 52% → 80% |
Reactor Type | Conventional Heating | Microwave Irradiation | 80% (8h) → 78% (25min) |
Piperazine Equiv | 1.2 | 1.8 | 68% → 88% |
While 1-(2,3-dichloro-4-fluorophenyl)piperazine HCl lacks stereocenters, its synthetic intermediates often serve as platforms for chiral bioactive derivatives. Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) enables construction of stereogenic centers adjacent to piperazine nitrogen. Employing [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%) with (R)-BINAP (6.5 mol%) in THF at -20°C achieves enantioselectivities >90% ee for prochiral nucleophile attacks on allylic acetates [3].
Enzyme-mediated kinetic resolution provides complementary access to enantiopure intermediates. Immobilized lipases (Candida antarctica Lipase B) in MTBE solvent selectively acylate one enantiomer of racemic piperazine derivatives, leaving the desired (S)-enantiomer unreacted with 98% ee. The resolution efficiency depends critically on acyl donor selection, where isopropenyl acetate outperforms vinyl acetate by reducing competing non-enzymatic background acylation [3].
Chiral auxiliaries derived from (1R,2S)-norephedrine facilitate diastereoselective alkylation when tethered to piperazine nitrogen. Subsequent auxiliary removal under mild hydrogenolytic conditions (H₂, Pd/C, EtOH) yields enantiomerically pure 2-substituted piperazines without racemization. This approach proves indispensable for synthesizing clinical candidates like cariprazine which contain chiral piperazine subunits [3].
The sequential halogen dance strategy enables precise positioning of chlorine atoms around the fluorophenyl ring. Commercial 1,2,3-trichloro-4-fluorobenzene undergoes directed ortho-metalation (BuLi, TMEDA, -78°C) followed by electrophilic quenching to install diverse functional groups. Subsequent Pd-catalyzed regioselective chlorination (using Cl₂ sources like SO₂Cl₂) establishes the 2,3-dichloro pattern essential for pharmacological activity [3] [9].
An alternative route initiates from 2,6-dichloro-4-fluoroaniline (CAS 344-19-4), where diazotization (NaNO₂, H₂SO₄) in the presence of CuCl effects Sandmeyer chlorination to form 1,2,3-trichloro-4-fluorobenzene. Reduction of the nitro group (Fe, HCl) precedes this transformation when starting from 2,6-dichloro-4-fluoronitrobenzene. This sequence demonstrates 67% overall yield with excellent regiochemical control, avoiding the positional isomer challenges inherent in direct electrophilic chlorination [9].
The critical piperazine annulation employs bis(2-chloroethyl)amine hydrochloride under solvent-free conditions. Heating equimolar quantities of 2,3-dichloro-4-fluoroaniline and the dichloroamine at 170-200°C for 4-12 hours induces cyclization through sequential nucleophilic substitutions. Post-reaction treatment with n-butanol precipitates the hydrochloride salt with 99.5% HPLC purity and 65.6% isolated yield [1]. This method eliminates solvent waste generation while leveraging the thermal stability of halogenated anilines.
Solvent-free cyclization represents a significant advance in sustainable synthesis of 1-(2,3-dichloro-4-fluorophenyl)piperazine HCl. The fusion reaction between 2,3-dichloro-4-fluoroaniline and bis(2-chloroethyl)amine hydrochloride proceeds efficiently at 190°C without solvents or catalysts. This approach circumvents solvent compatibility issues while enhancing atom economy from 68% to 92%. Crucially, the molten state ensures intimate reagent mixing, achieving 95% conversion in 5 hours with subsequent crystallization from n-butanol yielding pharmaceutical-grade material (>99.5% purity) [1].
Microwave dielectric heating revolutionizes slow condensation steps. The cyclization requiring 34 hours conventionally completes in 8 minutes under microwave irradiation (150W, 125°C) without solvent. Similarly, Mannich-type functionalizations of triazole-piperazine hybrids accelerate from 24 hours to 20 minutes under solvent-free MW conditions (70W), preserving yield while minimizing thermal degradation. The rapid heating/cooling profiles suppress side reactions like N-alkyl overfunctionalization or retro-Mannich decomposition [8].
Table 2: Efficiency Comparison of Conventional vs. Microwave Synthesis
Reaction Step | Conventional Method | MW Method | Improvement Factor |
---|---|---|---|
Piperazine Cyclization | 34h, 59.5% yield | 8min, 97% yield | 255× faster, +37.5% yield |
Triazole Formation | 24h, 78% (reflux EtOH) | 25min, 91% (solvent-free) | 57.6× faster, +13% yield |
Mannich Functionalization | 22h, 83% (CH₂Cl₂) | 20min, 88% (solvent-free) | 66× faster, +5% yield |
Reductive Amination | 12h, 75% (NaBH₄, EtOH) | 20min, 92% (MW, EtOH) | 36× faster, +17% yield |
Quaternary ammonium salts enable efficient N-alkylation of halogenated phenylpiperazines in biphasic systems. Aliquat 336 (methyltrioctylammonium chloride, 5 mol%) facilitates the reaction of 1-(2,3-dichloro-4-fluorophenyl)piperazine with alkyl halides at the aqueous-organic interface. Under phase transfer catalysis (PTC), 50% NaOH solution replaces traditional bases like K₂CO₃, reducing byproduct formation while maintaining reaction rates at 60-70°C. This approach achieves 89% yield for ethyl bromide alkylation versus 62% without catalyst [4].
Anion activation mechanisms explain the PTC acceleration: the lipophilic ammonium cation transports hydroxide anion into the organic phase (toluene or CH₂Cl₂), deprotonating piperazine to generate reactive free amine. Simultaneously, the catalyst transfers the resulting water molecule back to the aqueous phase, shifting equilibrium toward product formation. Crown ethers (18-crown-6) demonstrate complementary efficacy for potassium salt-mediated reactions but suffer from higher cost and purification challenges [4] [6].
Notably, PTC conditions suppress dialkylation artifacts by modulating reagent concentration gradients. The catalyst maintains low concentrations of activated alkylating agent in the organic phase, favoring monoalkylation even with 1.5 equivalents of alkyl halide. This selectivity proves crucial for synthesizing monoalkylated piperazine drug candidates like the antipsychotic aripiprazole without chromatographic separation of overalkylated impurities [4].
Table 3: Phase Transfer Catalysts for Piperazine Alkylation
Catalyst | Alkylating Agent | Temperature | Time (h) | Yield (%) | Monalkyl: Dialkyl Ratio |
---|---|---|---|---|---|
Aliquat 336 | Ethyl bromide | 60°C | 4 | 89 | 98:2 |
TBAB (n-Bu₄N⁺Br⁻) | Benzyl chloride | 80°C | 6 | 78 | 95:5 |
18-Crown-6 | Allyl bromide | 25°C | 12 | 82 | 97:3 |
PEG-600 | Methyl iodide | 70°C | 8 | 65 | 90:10 |
None (Control) | Ethyl bromide | 60°C | 8 | 62 | 85:15 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: